molecular formula C12H26O2Sn B12728286 Stannane, (acetyloxy)dimethyloctyl- CAS No. 91991-16-1

Stannane, (acetyloxy)dimethyloctyl-

Cat. No.: B12728286
CAS No.: 91991-16-1
M. Wt: 321.04 g/mol
InChI Key: RFTQWGUAFUEWSI-UHFFFAOYSA-M
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Description

Stannane, (acetyloxy)dimethyloctyl-, also known as dimethyloctyltin acetate, is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have been widely used in various industrial applications due to their unique chemical properties, including stability in air and moisture, and their ability to form stable bonds with carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, (acetyloxy)dimethyloctyl- typically involves the reaction of dimethyloctyltin chloride with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH3)2SnC8H17Cl+CH3COOH(CH3)2SnC8H17OCOCH3+HCl\text{(CH}_3)_2\text{SnC}_8\text{H}_{17}\text{Cl} + \text{CH}_3\text{COOH} \rightarrow \text{(CH}_3)_2\text{SnC}_8\text{H}_{17}\text{OCOCH}_3 + \text{HCl} (CH3​)2​SnC8​H17​Cl+CH3​COOH→(CH3​)2​SnC8​H17​OCOCH3​+HCl

Industrial Production Methods

Industrial production of stannane, (acetyloxy)dimethyloctyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Stannane, (acetyloxy)dimethyloctyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the compound back to its tin hydride form.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to substitute the acetate group.

Major Products

The major products formed from these reactions include tin oxides, tin hydrides, and various substituted organotin compounds.

Scientific Research Applications

Stannane, (acetyloxy)dimethyloctyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential antibacterial properties.

    Medicine: Explored for use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Industry: Utilized in the production of PVC stabilizers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which stannane, (acetyloxy)dimethyloctyl- exerts its effects involves the coordination of the tin atom with various functional groups. This coordination can facilitate catalytic reactions or stabilize reactive intermediates. The molecular targets and pathways involved include:

    Coordination with hydroxyl groups: Enhances catalytic activity in condensation reactions.

    Interaction with nucleophiles: Stabilizes reactive intermediates in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyltin dichloride
  • Trimethyltin chloride
  • Triethyltin acetate

Comparison

Compared to similar compounds, stannane, (acetyloxy)dimethyloctyl- is unique due to its specific functional group (acetate) which imparts distinct reactivity and stability. Its ability to form stable complexes and its application in various fields make it a valuable compound in both research and industry.

Properties

CAS No.

91991-16-1

Molecular Formula

C12H26O2Sn

Molecular Weight

321.04 g/mol

IUPAC Name

[dimethyl(octyl)stannyl] acetate

InChI

InChI=1S/C8H17.C2H4O2.2CH3.Sn/c1-3-5-7-8-6-4-2;1-2(3)4;;;/h1,3-8H2,2H3;1H3,(H,3,4);2*1H3;/q;;;;+1/p-1

InChI Key

RFTQWGUAFUEWSI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[Sn](C)(C)OC(=O)C

Origin of Product

United States

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